5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid
Overview
Description
5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid: is a halogenated heterocyclic compound with the molecular formula C6H5BrN2O2S and a molecular weight of 249.09 g/mol . This compound is characterized by the presence of a bromine atom, a methylthio group, and a carboxylic acid group attached to a pyrimidine ring. It is commonly used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals .
Scientific Research Applications
Chemistry: 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid is used as a building block in the synthesis of various heterocyclic compounds. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals .
Biology: In biological research, this compound is used to study the structure-activity relationships of pyrimidine derivatives. It is also employed in the development of enzyme inhibitors and receptor modulators .
Medicine: Its derivatives may exhibit antimicrobial, antiviral, or anticancer activities .
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. It is also utilized in the production of dyes and pigments .
Mechanism of Action
5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid
, also known as 5-Bromo-2-(methylsulfanyl)-4-pyrimidinecarboxylic acid , is a chemical compound with the molecular formula C6H5BrN2O2S . Here is an overview of its mechanism of action:
Target of Action
It’s suggested that it may have an effect on the respiratory system .
Safety and Hazards
5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid is classified as harmful if swallowed, in contact with skin, or if inhaled . It can cause skin irritation and serious eye irritation . Precautions should be taken to avoid breathing dust/fume/gas/mist/vapors/spray and contact with skin and eyes . Personal protective equipment, including gloves and eye protection, should be used when handling this compound .
Future Directions
The future directions for the use of 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid would depend on the specific area of research or application. Pyrimidine derivatives are widely used in the synthesis of pharmaceuticals, agrochemicals, and dyes, so it’s possible that this compound could have applications in these areas .
Biochemical Analysis
Biochemical Properties
5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid plays a significant role in biochemical reactions, particularly in the context of kinase inhibition. It has been identified as a potential scaffold for the development of kinase inhibitors, which are crucial in regulating various cellular processes . The compound interacts with enzymes such as kinases, which are involved in phosphorylation processes. These interactions are typically characterized by the binding of the compound to the active site of the enzyme, thereby inhibiting its activity and affecting downstream signaling pathways .
Cellular Effects
The effects of this compound on cells are profound, particularly in cancer research. The compound has been shown to influence cell function by inhibiting kinase activity, which in turn affects cell signaling pathways, gene expression, and cellular metabolism . This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells, making it a potential candidate for anticancer therapies .
Molecular Mechanism
At the molecular level, this compound exerts its effects through the inhibition of kinase enzymes. The compound binds to the ATP-binding pocket of the kinase, preventing the phosphorylation of target proteins . This inhibition disrupts the signaling pathways that are essential for cell growth and survival, leading to the suppression of tumor growth in cancer cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as exposure to light or heat . Long-term studies have shown that the compound can maintain its inhibitory effects on kinase activity, although the extent of inhibition may decrease over time due to degradation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits kinase activity without causing significant toxicity . At higher doses, toxic effects such as skin and eye irritation have been observed . It is crucial to determine the optimal dosage that maximizes therapeutic effects while minimizing adverse effects in animal studies .
Metabolic Pathways
This compound is involved in metabolic pathways related to its role as a kinase inhibitor. The compound interacts with enzymes and cofactors that are part of the phosphorylation and dephosphorylation processes . These interactions can affect metabolic flux and alter the levels of various metabolites within the cell .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in target tissues, enhancing its therapeutic effects .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with kinase enzymes . The compound may also be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . These localizations are crucial for its activity and function as a kinase inhibitor .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid typically involves the bromination of 2-(methylthio)pyrimidine-4-carboxylic acid. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or dichloromethane. The reaction conditions usually involve stirring the reaction mixture at room temperature or slightly elevated temperatures until the desired product is obtained .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted pyrimidine derivatives.
Oxidation Reactions: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or borane.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Hydrogen peroxide or m-CPBA in solvents like dichloromethane or acetonitrile are typical oxidizing agents.
Reduction: Lithium aluminum hydride or borane in solvents like tetrahydrofuran (THF) are used for reduction reactions.
Major Products:
- Substituted pyrimidine derivatives
- Sulfoxides and sulfones
- Alcohol derivatives
Comparison with Similar Compounds
- 5-Chloro-2-(methylthio)pyrimidine-4-carboxylic acid
- 5-Fluoro-2-(methylthio)pyrimidine-4-carboxylic acid
- 5-Iodo-2-(methylthio)pyrimidine-4-carboxylic acid
Comparison: 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific synthetic applications and biological activities .
Properties
IUPAC Name |
5-bromo-2-methylsulfanylpyrimidine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2O2S/c1-12-6-8-2-3(7)4(9-6)5(10)11/h2H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJEWVVYJOJJLBP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C(=N1)C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80303203 | |
Record name | 5-Bromo-2-(methylsulfanyl)pyrimidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80303203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50593-92-5 | |
Record name | 50593-92-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157318 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Bromo-2-(methylsulfanyl)pyrimidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80303203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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